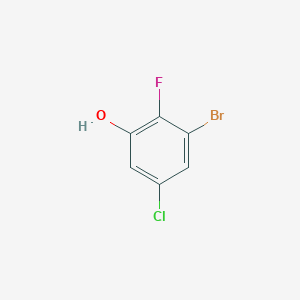
3-Bromo-5-cloro-2-fluorofenol
Descripción general
Descripción
3-Bromo-5-chloro-2-fluorophenol is an organic compound with the molecular formula C6H3BrClFO. It is a halogenated phenol, meaning it contains bromine, chlorine, and fluorine atoms attached to a phenol ring. This compound is known for its unique chemical properties and is used in various scientific research applications.
Aplicaciones Científicas De Investigación
3-Bromo-5-chloro-2-fluorophenol is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in biological studies to investigate the effects of halogenated phenols on biological systems.
Industry: It is used as a precursor in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
Target of Action
3-Bromo-5-chloro-2-fluorophenol is a phenol derivative that contains both bromide and fluoride functional groups Phenol derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their specific functional groups .
Mode of Action
The three functional groups of 3-Bromo-5-chloro-2-fluorophenol exhibit distinct reactivity. The hydroxy group is capable of undergoing nucleophilic substitution and Mitsunobu reactions, while the bromo-group is well-suited for metal-catalysed cross-coupling reactions . The fluoride substituent reacts with nucleophiles via nucleophilic aromatic substitution . These interactions can lead to changes in the target molecules, potentially altering their function.
Biochemical Pathways
Phenol derivatives can influence various biochemical pathways depending on their specific functional groups and the targets they interact with .
Result of Action
It is known that phenol derivatives can have various effects at the molecular and cellular level, depending on their specific functional groups and the targets they interact with .
Análisis Bioquímico
Biochemical Properties
The three functional groups of 3-Bromo-5-chloro-2-fluorophenol exhibit distinct reactivity . The hydroxy group is capable of undergoing nucleophilic substitution and Mitsunobu reactions, while the bromo-group is well-suited for metal-catalysed cross-coupling reactions . The fluoride substituent reacts with nucleophiles via nucleophilic aromatic substitution .
Cellular Effects
While specific cellular effects of 3-Bromo-5-chloro-2-fluorophenol are not widely documented, compounds with similar structures have been shown to influence cell function. For instance, anticancer 3,4’-substituted diaryl guanidinium derivatives synthesized from a similar compound, 3-bromo-5-fluorophenol, demonstrated an inhibition against the human promyelocytic leukaemia (HL-60) cell line .
Molecular Mechanism
The presence of bromide, chloride, and fluoride functional groups suggests potential for diverse interactions at the molecular level, including binding interactions with biomolecules and potential enzyme inhibition or activation .
Metabolic Pathways
The compound’s distinct functional groups suggest potential interactions with various enzymes or cofactors, and possible effects on metabolic flux or metabolite levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Bromo-5-chloro-2-fluorophenol can be synthesized through several methods. One common approach involves the halogenation of phenol derivatives. For example, starting with phenol, the compound can undergo sequential halogenation reactions to introduce bromine, chlorine, and fluorine atoms at the desired positions on the phenol ring.
Industrial Production Methods: In an industrial setting, the synthesis of 3-Bromo-5-chloro-2-fluorophenol typically involves large-scale halogenation reactions. These reactions are carried out under controlled conditions to ensure the selective introduction of halogen atoms. The process may include the use of catalysts and specific reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-5-chloro-2-fluorophenol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: The oxidation of 3-Bromo-5-chloro-2-fluorophenol can lead to the formation of quinones or other oxidized phenolic compounds.
Reduction: Reduction reactions can produce corresponding bromo-chloro-fluoro-phenols with reduced functional groups.
Substitution: Substitution reactions can result in the replacement of halogen atoms with other functional groups, leading to a variety of derivatives.
Comparación Con Compuestos Similares
3-Bromo-5-chloro-2-fluorophenol is similar to other halogenated phenols, such as 2-bromo-4-chloro-6-fluorophenol and 4-bromo-2-chloro-5-fluorophenol. These compounds share structural similarities but differ in the positions of the halogen atoms on the phenol ring. The unique arrangement of halogens in 3-Bromo-5-chloro-2-fluorophenol gives it distinct chemical properties and reactivity compared to its analogs.
Propiedades
IUPAC Name |
3-bromo-5-chloro-2-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClFO/c7-4-1-3(8)2-5(10)6(4)9/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKWKIGBWZJFJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 3-formyl-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B1528947.png)
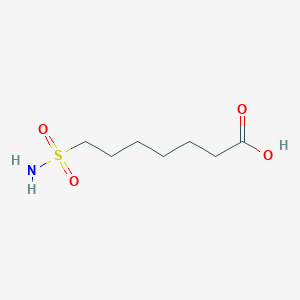
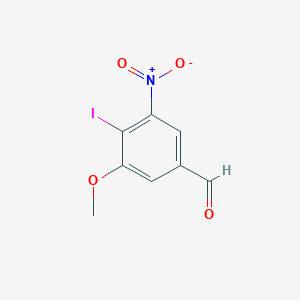

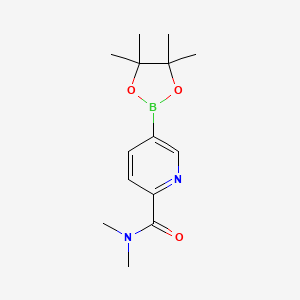
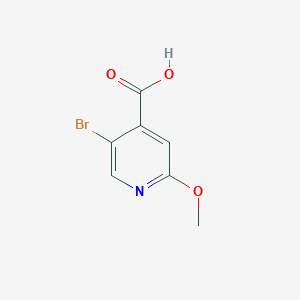
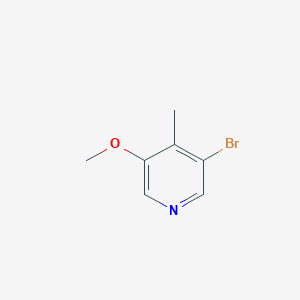
![N-[2-(pyrrolidin-1-yl)cyclohexylidene]hydroxylamine hydrochloride](/img/structure/B1528959.png)

![Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B1528963.png)
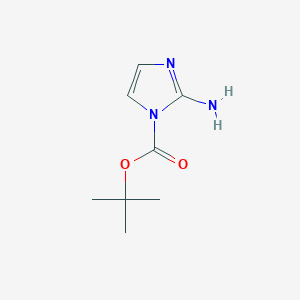
![1-[(3-bromophenyl)methyl]-1H-pyrazole](/img/structure/B1528967.png)
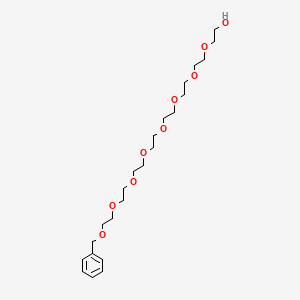
![2-Amino-4H-thiazolo[5,4-b]pyridin-5-one](/img/structure/B1528969.png)
